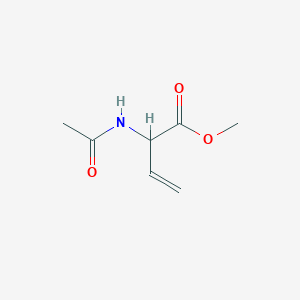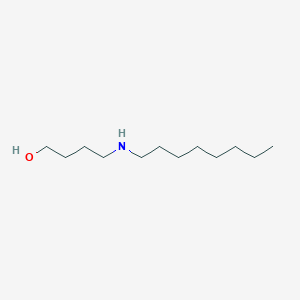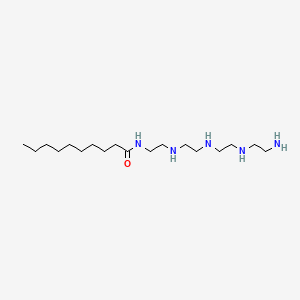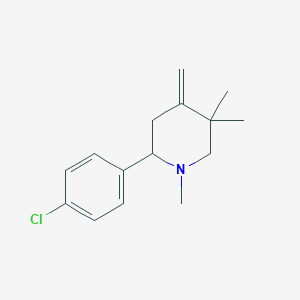
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a piperidine ring, which is further substituted with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone under basic conditions to form the desired piperidine derivative . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine can be compared with other piperidine derivatives and chlorophenyl-containing compounds:
Similar Compounds: 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, 2-(4-Chlorophenyl)-5-quinoxalinecarboxamide.
Uniqueness: The presence of the 4-chlorophenyl group and the specific substitution pattern on the piperidine ring confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
72189-32-3 |
|---|---|
Molekularformel |
C15H20ClN |
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1,5,5-trimethyl-4-methylidenepiperidine |
InChI |
InChI=1S/C15H20ClN/c1-11-9-14(17(4)10-15(11,2)3)12-5-7-13(16)8-6-12/h5-8,14H,1,9-10H2,2-4H3 |
InChI-Schlüssel |
ZDLDAAOEKFLPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(CC1=C)C2=CC=C(C=C2)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


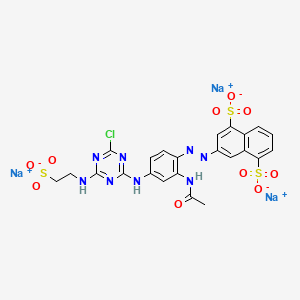
![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)




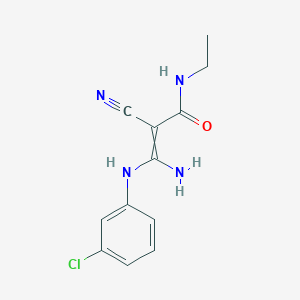
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
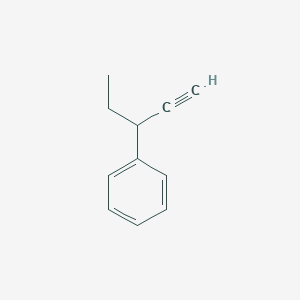
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
